molecular formula C3H7NO3S B2470931 Cyclopropyl sulfamate CAS No. 1098181-58-8

Cyclopropyl sulfamate

Cat. No.: B2470931
CAS No.: 1098181-58-8
M. Wt: 137.15
InChI Key: XXKQACFOJGQZTB-UHFFFAOYSA-N
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Description

Cyclopropyl sulfamate is an organosulfur compound characterized by the presence of a cyclopropyl group attached to a sulfamate functional group

Scientific Research Applications

Cyclopropyl sulfamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

Cyclopropyl sulfamate has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Mechanism of Action

Mode of Action

The mode of action of Cyclopropyl sulfamate involves its interaction with its targets. Cyclopropyl groups are known to be good π-electron donors , which may influence their interaction with target molecules.

Biochemical Pathways

This compound may affect various biochemical pathways due to the presence of the cyclopropyl group. Cyclopropyl-containing compounds are known to influence a wide range of biological properties, from enzyme inhibitions to various cellular activities .

Result of Action

Cyclopropyl-containing compounds are known to have diverse biological activities, which suggests that this compound may also have various molecular and cellular effects . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity and stability of the compound

Biochemical Analysis

Biochemical Properties

Cyclopropyl sulfamate is known to participate in various biochemical reactions. The unique strained ring cyclopropyl structure is easily opened by hydrogenation, resulting in methyl branched-chain fatty acids that possess a beneficial balance of chemical and physical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been suggested that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors. The specific metabolic pathways that this compound is involved in, including any effects on metabolic flux or metabolite levels, are not well-characterized .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl sulfamate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sulfamic acid. The reaction typically occurs in an aqueous medium and may require the use of a catalyst to enhance the reaction rate. The general reaction scheme is as follows:

Cyclopropylamine+Sulfamic AcidCyclopropyl Sulfamate+Water\text{Cyclopropylamine} + \text{Sulfamic Acid} \rightarrow \text{this compound} + \text{Water} Cyclopropylamine+Sulfamic Acid→Cyclopropyl Sulfamate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl sulfonate.

    Reduction: Reduction reactions can convert this compound to cyclopropylamine.

    Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Cyclopropyl sulfonate.

    Reduction: Cyclopropylamine.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Cyclopropyl sulfamate can be compared with other similar compounds, such as:

    Cyclopropyl sulfonate: Similar in structure but differs in the oxidation state of sulfur.

    Cyclopropylamine: Lacks the sulfamate group, leading to different chemical reactivity and applications.

    Sulfonamides: Share the sulfamate functional group but have different alkyl or aryl substituents.

Uniqueness: this compound is unique due to the presence of both the cyclopropyl and sulfamate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

cyclopropyl sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQACFOJGQZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopropylsulfamate was synthesized according to the method presented in the synthesis of sulfamic acid phenyl ester in Example 1 with the exception of utilizing cyclopropanol (synthesized by methods reported in JOC 1980, 45, 4129-35) to obtain sulfamic acid cyclopropyl ester.
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